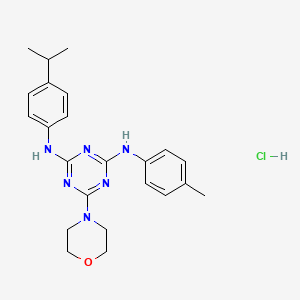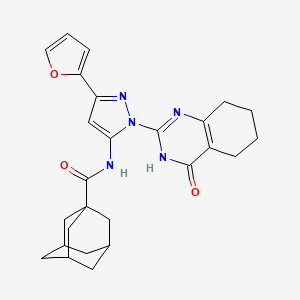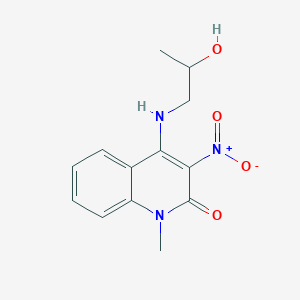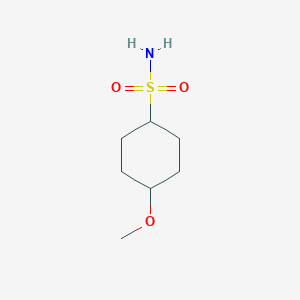![molecular formula C26H24N2O4S2 B2549966 [3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone CAS No. 866866-42-4](/img/structure/B2549966.png)
[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone is a useful research compound. Its molecular formula is C26H24N2O4S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The complex molecular structure of [3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone suggests its potential in synthesizing novel compounds with significant biological activities. A related study on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives, including phenylaminosulfanyl-1,4-naphthoquinone derivatives, highlighted their potent cytotoxic activity against various human cancer cell lines. These compounds demonstrated remarkable cytotoxic activity and low toxicity in normal cells, suggesting a potential framework for developing anticancer agents (Ravichandiran et al., 2019).
Electrosynthesis and Anti-Stress Oxidative Properties
- Electrochemical synthesis presents a novel approach for developing compounds with anti-stress oxidative properties. An example includes the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, showcasing the feasibility of synthesizing bioactive compounds through electrochemical methods. These derivatives exhibit anti-stress oxidative properties, indicating potential applications in addressing oxidative stress-related conditions (Largeron & Fleury, 1998).
Inhibition of Carbonic Anhydrase
- The synthesis of novel bromophenol derivatives from (3,4‐dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated derivatives revealed strong inhibitory activity against carbonic anhydrase isozymes. These findings suggest the utility of such compounds in medical applications where carbonic anhydrase inhibition is beneficial, such as in the treatment of glaucoma or certain types of edema (Akbaba et al., 2013).
Antimicrobial Activities of Thiazoles
- The synthesis of thiazoles and their fused derivatives has been explored for their antimicrobial activities. Compounds synthesized from reactions involving 2-ethoxy carbonyl methylene thiazol-4-one demonstrated significant in vitro antimicrobial activity against both bacterial and fungal pathogens. This research underscores the potential of sulfur-containing compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-17-9-7-8-12-21(17)28-26-25(34(30,31)20-15-13-19(32-2)14-16-20)22(27)24(33-26)23(29)18-10-5-4-6-11-18/h4-16,28H,3,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGGLDPDXCNTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2549883.png)
![4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2549885.png)
methanone](/img/structure/B2549886.png)


![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549890.png)
![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)


![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)


![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)
